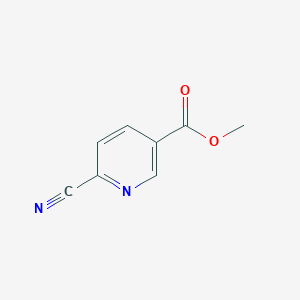

Methyl 6-cyanopyridine-3-carboxylate

Beschreibung

BenchChem offers high-quality Methyl 6-cyanopyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-cyanopyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 6-cyanopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-12-8(11)6-2-3-7(4-9)10-5-6/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVAWHJPGGLCPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80521703 | |

| Record name | Methyl 6-cyanopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80521703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89809-65-4 | |

| Record name | Methyl 6-cyanopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80521703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-cyanopyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 6-cyanopyridine-3-carboxylate CAS 89809-65-4

An In-Depth Technical Guide to Methyl 6-cyanopyridine-3-carboxylate

Abstract

Methyl 6-cyanopyridine-3-carboxylate (CAS 89809-65-4) is a highly functionalized pyridine derivative that serves as a critical building block in the fields of medicinal chemistry and materials science. Its unique trifunctional scaffold, featuring a pyridine core, a cyano group, and a methyl ester, offers a versatile platform for the synthesis of complex heterocyclic systems and pharmacologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, outlines robust methodologies for its synthesis and characterization, explores its chemical reactivity and synthetic utility, and details essential safety and handling protocols. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the use of this pivotal chemical intermediate.

Core Chemical and Physical Properties

Methyl 6-cyanopyridine-3-carboxylate is a stable organic compound whose chemical behavior is dictated by the interplay of its electron-withdrawing cyano and carboxylate groups on the pyridine ring. This electronic arrangement makes the ring susceptible to certain nucleophilic additions while also activating the functional groups for further transformations.

| Property | Value | Source |

| CAS Number | 89809-65-4 | N/A |

| Molecular Formula | C₈H₆N₂O₂ | [1] |

| Molecular Weight | 162.15 g/mol | [1] |

| Appearance | Predicted: Off-white to light yellow solid | General knowledge |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| SMILES | COC(=O)C1=CN=C(C=C1)C#N | [1] |

| InChIKey | FZVAWHJPGGLCPC-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 0.8 | [1] |

| Storage Temperature | 2-8°C, protect from light and moisture | General laboratory practice |

Synthesis and Purification Protocols

The synthesis of Methyl 6-cyanopyridine-3-carboxylate is most effectively achieved through the cyanation of an appropriate precursor, typically a halogenated pyridine derivative. Transition metal-catalyzed cross-coupling reactions are the state-of-the-art for this transformation due to their high efficiency and functional group tolerance.

Recommended Synthesis: Palladium-Catalyzed Cyanation

A robust method for synthesizing the title compound involves the palladium-catalyzed cyanation of Methyl 6-halopyridine-3-carboxylate. Zinc cyanide is often used as a safe and effective cyanide source.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from Pd₂(dba)₃ and a phosphine ligand, is chosen for its high catalytic activity in C-CN bond formation. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.

-

Cyanide Source: Zinc cyanide (Zn(CN)₂) is preferred over more toxic alkali metal cyanides (e.g., KCN, NaCN) because it is less hazardous and its low solubility requires a transmetalation step, which can improve reaction control and reduce side reactions.

-

Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethylacetamide (DMAc) is used to dissolve the polar reactants and facilitate the high temperatures often required for the reaction to proceed to completion.

-

Temperature: Elevated temperatures (100-150 °C) are necessary to overcome the activation energy for the oxidative addition of the aryl halide to the Pd(0) complex.

Workflow for Palladium-Catalyzed Cyanation

Sources

Methyl 6-cyanopyridine-3-carboxylate physical properties

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 6-Cyanopyridine-3-Carboxylate

This guide provides a comprehensive overview of Methyl 6-cyanopyridine-3-carboxylate, a key heterocyclic building block. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, analytical characterization, synthesis, and safe handling of this versatile compound. The insights herein are grounded in established chemical principles and supported by technical data to facilitate its effective application in research and development.

Methyl 6-cyanopyridine-3-carboxylate, also known as Methyl 6-cyanonicotinate, is a bifunctional pyridine derivative. The presence of both a cyano group and a methyl ester group on the pyridine ring makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1]

-

IUPAC Name: methyl 6-cyanopyridine-3-carboxylate

-

Synonyms: Methyl 6-cyanonicotinate

-

CAS Number: 89809-65-4[2]

-

Molecular Formula: C₈H₆N₂O₂[3]

-

Molecular Weight: 162.15 g/mol [3]

The structural arrangement of its functional groups dictates its reactivity and physical properties. The electron-withdrawing nature of the cyano and carboxylate groups influences the electron density of the pyridine ring, impacting its chemical behavior in synthetic transformations.

Sources

Methyl 6-cyanopyridine-3-carboxylate molecular weight

An In-Depth Technical Guide to Methyl 6-Cyanopyridine-3-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

Methyl 6-cyanopyridine-3-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic and structural features, characterized by an electron-deficient pyridine ring functionalized with both a cyano and a methyl ester group, make it a versatile precursor for a wide array of complex molecular architectures. This guide provides an in-depth exploration of its physicochemical properties, robust synthesis methodologies, comprehensive analytical characterization, and significant applications, particularly in the realm of drug development. Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven insights to serve as a comprehensive resource for leveraging this compound in advanced research endeavors.

Molecular Characteristics and Physicochemical Properties

Methyl 6-cyanopyridine-3-carboxylate, also known as Methyl 6-cyanonicotinate, is a bifunctional aromatic heterocycle. The pyridine core, being inherently electron-deficient, is further deactivated by the strong electron-withdrawing effects of the cyano group at the 6-position and the methyl ester at the 3-position. This electronic profile dictates its reactivity, making the pyridine ring susceptible to nucleophilic substitution reactions while influencing the reactivity of its functional groups.

The nitrile moiety is a particularly valuable functional group in drug design. It is metabolically stable and can act as a potent hydrogen bond acceptor or a bioisosteric replacement for a carbonyl group, enhancing binding affinity to biological targets.[1] The methyl ester provides a convenient handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to generate diverse libraries of compounds.

Table 1: Physicochemical and Structural Data for Methyl 6-cyanopyridine-3-carboxylate

| Property | Value | Source |

| IUPAC Name | methyl 6-cyanopyridine-3-carboxylate | N/A |

| Molecular Formula | C₈H₆N₂O₂ | [2] |

| Molecular Weight | 162.15 g/mol | Calculated |

| Monoisotopic Mass | 162.04292 Da | [2] |

| CAS Number | 89809-65-4 | [3] |

| SMILES | COC(=O)C1=CN=C(C=C1)C#N | [2] |

| InChIKey | FZVAWHJPGGLCPC-UHFFFAOYSA-N | [2] |

| Predicted XlogP | 0.8 | [2] |

| Appearance | Solid (predicted) | N/A |

Synthesis Methodologies: Pathways and Rationale

The synthesis of Methyl 6-cyanopyridine-3-carboxylate can be approached via several routes. The choice of method is typically governed by the availability of starting materials, scalability, and desired purity. We will detail the two most logical and validated pathways.

Pathway 1: Fischer Esterification of 6-Cyanopyridine-3-carboxylic acid

This is the most direct and widely employed method, relying on the acid-catalyzed esterification of the corresponding carboxylic acid. 6-Cyanopyridine-3-carboxylic acid is a commercially available starting material, making this pathway highly accessible.[4]

Causality and Expertise: The Fischer esterification is a classic, equilibrium-driven reaction. Using a large excess of the alcohol (methanol) is crucial to shift the equilibrium towards the product side, maximizing the yield. A strong acid catalyst, such as sulfuric acid, is necessary to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for attack by methanol. The reaction is typically performed under reflux to ensure a sufficient reaction rate.

Detailed Experimental Protocol: Fischer Esterification

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-Cyanopyridine-3-carboxylic acid (1.0 equivalent) in anhydrous methanol (20-30 mL per gram of acid).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the suspension. The addition is exothermic and should be done with caution.

-

Reaction Execution: Heat the mixture to reflux (approximately 65°C) and maintain for 6-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. b. Carefully neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8). c. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL). d. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to obtain pure Methyl 6-cyanopyridine-3-carboxylate.

Diagram 1: Fischer Esterification Workflow

Caption: Workflow for the synthesis of Methyl 6-cyanopyridine-3-carboxylate via Fischer Esterification.

Pathway 2: Cyanation of a Halogenated Precursor

An alternative strategy involves the nucleophilic substitution of a halogen (typically -Cl or -Br) on the pyridine ring with a cyanide source. This is a common method for introducing nitrile groups onto heterocyclic systems.[5] The required starting material, Methyl 6-chloropyridine-3-carboxylate, is also commercially available.[6]

Causality and Expertise: Palladium- or copper-catalyzed cyanation reactions (e.g., Rosenmund-von Braun reaction) are highly effective for this transformation. The catalyst facilitates the oxidative addition to the aryl-halide bond, followed by transmetalation with the cyanide source and reductive elimination to yield the product. The choice of ligand, solvent, and cyanide source (e.g., Zn(CN)₂, CuCN, KCN with a phase-transfer catalyst) is critical for achieving high yields and preventing side reactions.

Detailed Experimental Protocol: Palladium-Catalyzed Cyanation

-

Reagent Preparation: To an oven-dried Schlenk flask, add Methyl 6-chloropyridine-3-carboxylate (1.0 equivalent), zinc cyanide (Zn(CN)₂, 0.6 equivalents), and a palladium catalyst such as Pd₂(dba)₃ (0.02 equivalents) and a ligand like dppf (0.04 equivalents).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous, degassed solvent such as DMF or DMA.

-

Reaction Execution: Heat the mixture to 100-120°C and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up and Isolation: a. Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. b. Dilute the filtrate with water and extract with ethyl acetate (3 x 50 mL). c. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to afford the desired product.

Diagram 2: Cyanation Synthesis Pathway

Caption: Palladium-catalyzed cyanation route to Methyl 6-cyanopyridine-3-carboxylate.

Analytical Characterization and Quality Control

Rigorous analytical characterization is non-negotiable to validate the identity, purity, and structure of the synthesized compound. A multi-technique approach ensures a self-validating system of quality control.

Table 2: Expected Analytical Data for Structural Confirmation

| Technique | Expected Observations | Rationale |

| ¹H NMR | Three aromatic signals in the δ 8.0-9.5 ppm range (doublets and a doublet of doublets). A singlet around δ 4.0 ppm for the methyl ester protons (-OCH₃). | Confirms the pyridine ring substitution pattern and the presence of the methyl ester. |

| ¹³C NMR | Signals for two quaternary carbons (C-CN and C-COOCH₃), three aromatic CH carbons, and the ester carbonyl carbon (~165 ppm). A signal for the nitrile carbon (~117 ppm) and the methyl carbon (~53 ppm). | Provides a complete carbon fingerprint of the molecule, confirming all functional groups. |

| FT-IR | Strong, sharp absorption band around 2230 cm⁻¹ for the C≡N stretch. Strong absorption band around 1730 cm⁻¹ for the C=O stretch of the ester. | Confirms the presence of the key nitrile and ester functional groups. |

| HRMS (ESI+) | Calculated m/z for [M+H]⁺: 163.05020. Observed m/z should be within 5 ppm of the calculated value. | Confirms the elemental composition and molecular weight with high accuracy.[2] |

| HPLC | A single major peak with purity ≥95% (typically >98% after purification). | Quantifies the purity of the final compound. |

| Melting Point | A sharp melting point range. | A sharp range indicates high purity of the crystalline solid. |

Applications in Research and Drug Development

The true value of Methyl 6-cyanopyridine-3-carboxylate lies in its utility as a versatile intermediate for creating novel molecules with therapeutic potential. The cyanopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.[7]

Key Application Areas:

-

Anticancer Agents: Many kinase inhibitors feature a pyridine or cyanopyridine core.[8] The nitrile group can form critical hydrogen bonds in the hinge region of kinase active sites. The scaffold of Methyl 6-cyanopyridine-3-carboxylate can be elaborated to develop inhibitors for targets like Pim-1 kinase or other cell-cycle-related proteins.[8][9]

-

Antimicrobial Drugs: The pyridine ring is a core component of many antibacterial and antifungal agents. Pyridine carboxamide derivatives, for example, have been identified as promising leads against Mycobacterium tuberculosis.[10]

-

Enzyme Inhibitors: The electron-withdrawing nature of the cyanopyridine ring makes it a suitable scaffold for designing inhibitors for various enzymes, where it can participate in dipole-dipole or hydrogen bonding interactions within the active site.[1]

-

Central Nervous System (CNS) Agents: The physicochemical properties of this scaffold (e.g., size, polarity) make it amenable for modification to create CNS-active agents.

Diagram 3: Role as a Central Scaffold in Drug Discovery

Caption: Versatility of Methyl 6-cyanopyridine-3-carboxylate as a starting scaffold for diverse therapeutic agents.

Safety, Handling, and Storage

As a laboratory chemical, Methyl 6-cyanopyridine-3-carboxylate should be handled with appropriate care. While specific toxicity data is not widely available, related cyanopyridine and nicotinic acid derivatives warrant cautious handling.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation. It is stable under recommended storage conditions.

Conclusion

Methyl 6-cyanopyridine-3-carboxylate is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its well-defined physicochemical properties, accessible and robust synthesis routes, and the strategic importance of its functional groups make it a high-value scaffold for researchers. This guide has provided the foundational knowledge and practical protocols necessary for scientists to confidently synthesize, characterize, and apply this versatile molecule in their pursuit of novel therapeutics and advanced materials.

References

-

PubChem. Methyl 6-cyanopyridine-3-carboxylate (C8H6N2O2). National Center for Biotechnology Information. [Link]

-

American Chemical Society. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. ACS Publications. [Link]

-

Indian Journal of Chemistry. Synthesis of some novel ethyl 5-methyl-6- cyano-7-substituted-2-oxo-2H-pyrano [2, 3-b] pyridine-3-carboxylate derivatives. NISCAIR Online Periodicals Repository. [Link]

-

Organic Syntheses. 2-cyano-6-methylpyridine. Organic Syntheses. [Link]

-

Chemsrc. CAS#:61880-93-1 | methyl 3-bromo-6-cyanopyridine-2-carboxylate. Chemsrc. [Link]

-

PubChem. 3-Cyanopyridine. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]

-

PubMed. A review: Biological activities of novel cyanopyridine derivatives. National Library of Medicine. [Link]

-

Wikipedia. Nicotinonitrile. Wikimedia Foundation. [Link]

-

National Institutes of Health. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Library of Medicine. [Link]

-

National Institutes of Health. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. National Library of Medicine. [Link]

-

National Institutes of Health. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Library of Medicine. [Link]

-

ACS Omega. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Publications. [Link]

-

ResearchGate. Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. ResearchGate. [Link]

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - Methyl 6-cyanopyridine-3-carboxylate (C8H6N2O2) [pubchemlite.lcsb.uni.lu]

- 3. Methyl 6-Cyanopyridine-3-carboxylate | 89809-65-4 [amp.chemicalbook.com]

- 4. 6-氰基吡啶-3-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 6. Methyl 6-chloropyridine-3-carboxylate 98 73781-91-6 [sigmaaldrich.com]

- 7. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 6-cyanopyridine-3-carboxylate structure elucidation

An In-depth Technical Guide: Structure Elucidation of Methyl 6-Cyanopyridine-3-carboxylate

This guide provides a comprehensive, methodology-driven approach to the structural elucidation of methyl 6-cyanopyridine-3-carboxylate, a key heterocyclic building block in modern drug discovery and materials science. We will move beyond a simple recitation of data to a logical, causality-driven narrative that explains the "why" behind each analytical choice. The protocols and interpretations detailed herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Introduction: The Analytical Imperative

Methyl 6-cyanopyridine-3-carboxylate is a substituted pyridine derivative featuring both a cyano and a methyl ester functional group. These functionalities make it a valuable intermediate for creating more complex molecular architectures.[1] Given its role as a precursor, unambiguous confirmation of its structure is paramount to ensure the integrity of subsequent synthetic steps and the validity of downstream research. A multi-technique analytical approach, leveraging the strengths of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, is the gold standard for this purpose. This guide will walk through the process of confirming the compound's identity, from its fundamental molecular formula to the precise arrangement of its atoms.

Foundational Analysis: Molecular Formula and Structure

Before embarking on spectroscopic analysis, we establish the theoretical foundation of the molecule.

Molecular Properties: The expected molecular formula for methyl 6-cyanopyridine-3-carboxylate is C₈H₆N₂O₂.[2] This corresponds to a monoisotopic mass of 162.043 Da.[2] This information is critical for guiding the interpretation of mass spectrometry data.

Predicted Chemical Structure: The anticipated structure is a pyridine ring substituted at the 3-position with a methyl carboxylate group and at the 6-position with a cyano group.

Caption: Predicted structure of methyl 6-cyanopyridine-3-carboxylate.

Mass Spectrometry: Confirming Molecular Weight and Formula

Mass spectrometry serves as the first line of experimental verification, providing the molecular weight of the analyte. High-Resolution Mass Spectrometry (HRMS) further allows for the determination of the elemental composition.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Analysis Mode: Acquire data in positive ion mode. The pyridine nitrogen is readily protonated.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Scan a mass range from m/z 50 to 500.

Data Interpretation and Validation

The primary goal is to identify the protonated molecular ion, [M+H]⁺. Based on the molecular formula C₈H₆N₂O₂, the expected mass is calculated.

| Parameter | Theoretical Value | Observed Value |

| Molecular Formula | C₈H₆N₂O₂ | - |

| Exact Mass | 162.0429 Da | - |

| [M+H]⁺ Ion (HRMS) | 163.0502 Da | To be determined |

| [M+Na]⁺ Ion (HRMS) | 185.0321 Da | To be determined |

The observation of an ion with an m/z value matching the calculated mass of the protonated molecule (163.0502) within a narrow mass tolerance (typically <5 ppm) provides strong evidence for the proposed molecular formula.[2] The presence of the sodium adduct ([M+Na]⁺) can further corroborate this finding.

Caption: Workflow for Mass Spectrometry Analysis.

Infrared Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to the sample using the ATR anvil and collect the sample spectrum.

-

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Data Interpretation and Validation

The IR spectrum is analyzed for absorption bands characteristic of the cyano, ester, and pyridine moieties.

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Rationale |

| Cyano (C≡N) | Stretch | ~2230 | Strong, sharp absorption typical for nitriles.[3][4] |

| Ester (C=O) | Stretch | ~1725 | Strong absorption due to the conjugated carbonyl group. |

| Ester (C-O) | Stretch | ~1280 & ~1100 | Two distinct stretches for the C-O single bonds. |

| Aromatic Ring | C=C/C=N Stretch | ~1600-1450 | Multiple bands characteristic of the pyridine ring. |

| Aromatic C-H | Stretch | >3000 | Weaker absorptions for C-H bonds on the ring. |

| Aliphatic C-H | Stretch | ~2960 | Absorption from the methyl group of the ester. |

The presence of strong, sharp peaks in these specific regions provides direct evidence for the key functional groups, validating the proposed structure. The absence of broad peaks around 3300 cm⁻¹ would also confirm the lack of -OH or -NH₂ groups.

NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Part A: ¹H NMR Spectroscopy

Proton NMR reveals the number of different types of protons and their neighboring environments.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire a standard one-dimensional ¹H spectrum. Key parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans.

-

Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹H NMR Data and Interpretation

The structure has three distinct aromatic protons and one methyl group. The electron-withdrawing nature of the cyano and ester groups will deshield the aromatic protons, shifting them downfield.

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H2 | ~9.2 | Doublet of doublets (dd) or d | 1H | Positioned between the ring nitrogen and the ester, highly deshielded. |

| H4 | ~8.5 | Doublet of doublets (dd) | 1H | Coupled to both H2 and H5, deshielded by the adjacent ester. |

| H5 | ~7.9 | Doublet (d) | 1H | Coupled to H4, influenced by the adjacent cyano group. |

| -OCH₃ | ~4.0 | Singlet (s) | 3H | No adjacent protons, typical chemical shift for a methyl ester. |

The specific splitting patterns (coupling) observed will confirm the substitution pattern on the pyridine ring.

Part B: ¹³C NMR Spectroscopy

Carbon NMR provides a count of the unique carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR

-

Sample and Instrument: Use the same sample and spectrometer as for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., >1024) is required due to the low natural abundance of ¹³C.

-

Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data and Interpretation

The structure has 8 unique carbon atoms.

| Carbon Label | Predicted δ (ppm) | Rationale |

| C=O (Ester) | ~164 | Typical range for an ester carbonyl carbon. |

| C2 | ~152 | Aromatic carbon adjacent to nitrogen. |

| C4 | ~140 | Aromatic CH carbon. |

| C6 | ~138 | Aromatic carbon bearing the cyano group. |

| C5 | ~128 | Aromatic CH carbon. |

| C3 | ~125 | Aromatic carbon bearing the ester group. |

| C≡N (Cyano) | ~117 | Characteristic shift for a nitrile carbon. |

| -OCH₃ | ~53 | Typical shift for a methyl ester carbon. |

Note: Chemical shifts are estimates and can vary based on solvent and concentration. Authoritative databases can provide more precise predictions.[5]

Caption: Workflow for NMR Spectroscopy Analysis.

Conclusion: A Self-Validating Structural Confirmation

The structural elucidation of methyl 6-cyanopyridine-3-carboxylate is achieved through the systematic and logical application of complementary analytical techniques. Mass spectrometry confirms the molecular formula. Infrared spectroscopy validates the presence of the required cyano and ester functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the molecule's carbon-hydrogen framework, confirming the precise substitution pattern on the pyridine ring. Each piece of data reinforces the others, creating a self-validating system that culminates in the confident assignment of the structure. This rigorous approach is essential for ensuring the quality and reliability of chemical research and development.

References

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

American Chemical Society. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Available at: [Link]

-

PubChem. Methyl 6-cyanopyridine-3-carboxylate. Available at: [Link]

-

PhytoBank. 1H NMR Spectrum (PHY0074798). Available at: [Link]

-

PubChem. 3-Cyanopyridine. Available at: [Link]

-

University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

Organic Syntheses. 2-cyano-6-methylpyridine. Available at: [Link]

-

Chemsrc. methyl 3-bromo-6-cyanopyridine-2-carboxylate. Available at: [Link]

-

SpectraBase. 3-Cyanopyridine - Optional[1H NMR] - Spectrum. Available at: [Link]

-

ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Available at: [Link]

-

NIST. Pyridine, 3-methyl-. Available at: [Link]

-

NIST. 3-Pyridinecarbonitrile. Available at: [Link]

-

Human Metabolome Database. Showing metabocard for 3-Methylpyridine (HMDB0061887). Available at: [Link]

-

NIST. 2-Pyridinecarbonitrile. Available at: [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 2. PubChemLite - Methyl 6-cyanopyridine-3-carboxylate (C8H6N2O2) [pubchemlite.lcsb.uni.lu]

- 3. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Pyridinecarbonitrile [webbook.nist.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 6-cyanopyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

Methyl 6-cyanopyridine-3-carboxylate is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As with any novel compound, unequivocal structural confirmation is paramount, and this is primarily achieved through a combination of spectroscopic techniques. This guide provides a comprehensive overview of the expected spectroscopic data for methyl 6-cyanopyridine-3-carboxylate, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The data presented herein is a synthesis of predicted values based on established principles of spectroscopy and comparative analysis of structurally related compounds. This approach is often necessary in the early stages of research when experimental data for a specific molecule may not be readily available in the public domain. Each section will not only present the predicted data but also delve into the rationale behind the predictions and provide detailed, field-proven experimental protocols for data acquisition.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of methyl 6-cyanopyridine-3-carboxylate in a standard deuterated solvent such as chloroform-d (CDCl₃) is expected to exhibit distinct signals corresponding to the three aromatic protons of the pyridine ring and the three protons of the methyl ester group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~9.2 - 9.0 | Doublet (d) or Doublet of Doublets (dd) | ~2.0 | 1H | H-2 |

| ~8.4 - 8.2 | Doublet of Doublets (dd) | ~8.0, ~2.0 | 1H | H-4 |

| ~7.8 - 7.6 | Doublet (d) | ~8.0 | 1H | H-5 |

| ~4.0 - 3.9 | Singlet (s) | - | 3H | -OCH₃ |

Rationale for Predicted Chemical Shifts and Coupling Constants:

-

Aromatic Protons (H-2, H-4, H-5): The chemical shifts of protons on a pyridine ring are influenced by the anisotropic effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom and the substituents.[1][2]

-

H-2: This proton is situated ortho to the electron-withdrawing nitrogen atom and is expected to be the most deshielded of the aromatic protons, hence its predicted downfield shift.[2] It will likely appear as a doublet due to coupling with H-4, or a doublet of doublets if there is a small long-range coupling to H-5.

-

H-4: This proton is para to the cyano group and meta to the ester group. It will be deshielded and is expected to show coupling to both H-2 and H-5, resulting in a doublet of doublets.

-

H-5: This proton is ortho to the cyano group and meta to the nitrogen. It will be deshielded and is expected to appear as a doublet due to coupling with H-4.

-

-

Methyl Protons (-OCH₃): The protons of the methyl ester group are in a relatively shielded environment and are expected to appear as a sharp singlet, as there are no adjacent protons to couple with.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible ¹H NMR data.

Workflow for ¹H NMR Data Acquisition

Caption: Workflow for acquiring a ¹H NMR spectrum.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of methyl 6-cyanopyridine-3-carboxylate.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Filter the solution through a pipette plugged with cotton wool into a clean 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for high resolution.

-

Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.

-

Acquire the Free Induction Decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain data into the frequency domain.

-

Perform phase correction to ensure all peaks are in the absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum of methyl 6-cyanopyridine-3-carboxylate is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165 - 163 | C=O (ester) |

| ~155 - 153 | C-6 |

| ~152 - 150 | C-2 |

| ~140 - 138 | C-4 |

| ~128 - 126 | C-5 |

| ~125 - 123 | C-3 |

| ~118 - 116 | -C≡N (nitrile) |

| ~53 - 51 | -OCH₃ (methyl ester) |

Rationale for Predicted Chemical Shifts:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is highly deshielded and is expected to appear at the downfield end of the spectrum.[3]

-

Pyridine Ring Carbons (C-2, C-3, C-4, C-5, C-6): The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. Carbons adjacent to the nitrogen (C-2 and C-6) are generally the most deshielded.[4][5][6] The presence of the electron-withdrawing cyano and ester groups will further influence the chemical shifts of the ring carbons.

-

Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in the range of 110-125 ppm.[3]

-

Methyl Carbon (-OCH₃): The carbon of the methyl ester group is relatively shielded and is expected to appear at the upfield end of the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in sample concentration and acquisition parameters.

Workflow for ¹³C NMR Data Acquisition

Caption: Workflow for acquiring a ¹³C NMR spectrum.

Step-by-Step Methodology:

-

Sample Preparation: A higher concentration of the sample (20-50 mg) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Instrument Setup and Data Acquisition:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

A larger number of scans and a longer acquisition time are usually necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing: The processing steps are similar to those for ¹H NMR. The spectrum is typically referenced to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

The IR spectrum of methyl 6-cyanopyridine-3-carboxylate is expected to show characteristic absorption bands for the nitrile, ester, and aromatic functionalities.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3100 - 3000 | Medium to Weak | C-H stretch | Aromatic |

| ~2230 - 2210 | Strong, Sharp | C≡N stretch | Nitrile |

| ~1730 - 1715 | Strong | C=O stretch | Ester (conjugated) |

| ~1600 - 1450 | Medium to Weak | C=C and C=N stretch | Aromatic Ring |

| ~1300 - 1100 | Strong | C-O stretch | Ester |

Rationale for Predicted Absorption Frequencies:

-

Aromatic C-H Stretch: The C-H stretching vibrations of the pyridine ring are expected to appear just above 3000 cm⁻¹.[7]

-

Nitrile C≡N Stretch: The carbon-nitrogen triple bond of the nitrile group gives rise to a strong and sharp absorption band in a relatively clean region of the spectrum, making it a highly diagnostic peak.[8][9] For aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹.[8]

-

Ester C=O Stretch: The carbonyl group of the ester will produce a very strong absorption. Because the ester is conjugated with the aromatic pyridine ring, the frequency is expected to be lower than that of a saturated ester, typically in the range of 1730-1715 cm⁻¹.[10][11][12]

-

Aromatic Ring Stretches: The C=C and C=N stretching vibrations within the pyridine ring will result in several bands in the 1600-1450 cm⁻¹ region.

-

Ester C-O Stretches: Esters typically show two C-O stretching bands, one for the C(=O)-O bond and another for the O-CH₃ bond, which are usually strong and appear in the 1300-1100 cm⁻¹ range.[11]

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-IR is a common and convenient method for obtaining IR spectra of solid and liquid samples with minimal sample preparation.

Workflow for ATR-IR Data Acquisition

Caption: Workflow for acquiring an ATR-IR spectrum.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal (commonly diamond) is clean. Wipe it with a soft cloth dampened with a volatile solvent like isopropanol and allow it to dry completely.

-

Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

-

Sample Analysis:

-

Place a small amount of the solid methyl 6-cyanopyridine-3-carboxylate onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Collect the IR spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically perform the background subtraction.

-

The resulting spectrum can be displayed in terms of either percent transmittance or absorbance.

-

After the measurement, clean the ATR crystal thoroughly to remove all traces of the sample.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from fragmentation patterns.

Predicted Mass Spectrometry Data

For methyl 6-cyanopyridine-3-carboxylate (C₈H₆N₂O₂), the predicted monoisotopic mass is 162.0429 Da.

Predicted Data (Electrospray Ionization - ESI):

| Predicted m/z | Ion | Notes |

| 163.0502 | [M+H]⁺ | Protonated molecule, likely the base peak in positive ion mode. |

| 185.0321 | [M+Na]⁺ | Sodium adduct, commonly observed. |

| 161.0356 | [M-H]⁻ | Deprotonated molecule, observable in negative ion mode. |

Predicted Fragmentation Pattern (Electron Ionization - EI):

While ESI is a soft ionization technique that often yields the molecular ion with minimal fragmentation, Electron Ionization (EI) is a higher-energy technique that causes extensive fragmentation. The fragmentation of methyl 6-cyanopyridine-3-carboxylate in EI-MS would likely involve:

-

Loss of the methoxy group (-OCH₃): This would result in a fragment at m/z 131.

-

Loss of the entire ester group (-COOCH₃): This would lead to a fragment corresponding to the cyanopyridine radical cation at m/z 103.

-

Fragmentation of the pyridine ring: The pyridine ring can undergo cleavage, often with the loss of HCN, which would result in a fragment at m/z 76 from the m/z 103 fragment.[9][13]

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI)

ESI is well-suited for the analysis of polar, thermally labile molecules like methyl 6-cyanopyridine-3-carboxylate, often coupled with liquid chromatography (LC-MS).

Workflow for ESI-MS Data Acquisition

Caption: Workflow for acquiring an ESI-MS spectrum.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve the sample in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water, to an initial concentration of about 1 mg/mL.

-

Perform serial dilutions to achieve a final concentration in the low µg/mL to ng/mL range.

-

It is often beneficial to add a small amount of an acid (e.g., formic acid) for positive ion mode or a base (e.g., ammonium hydroxide) for negative ion mode to promote ionization.

-

Filter the final solution to prevent clogging of the ESI needle.

-

-

Instrument Setup and Data Acquisition:

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatograph.

-

Optimize the ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal.

-

Acquire the mass spectrum over a relevant m/z range.

-

-

Data Analysis:

-

Identify the molecular ion peak(s) to confirm the molecular weight of the compound.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed. In this technique, the molecular ion is selected and fragmented in the mass spectrometer, and the resulting fragment ions are analyzed to provide structural information.

-

Conclusion

The comprehensive spectroscopic characterization of methyl 6-cyanopyridine-3-carboxylate through ¹H NMR, ¹³C NMR, IR, and MS is essential for its unambiguous identification and for ensuring its purity. This guide provides a detailed overview of the expected spectroscopic data based on sound scientific principles and comparative analysis. The included experimental protocols offer a standardized approach to data acquisition, promoting reproducibility and accuracy in research and development. As with any new compound, the ultimate confirmation of its structure will rely on the careful acquisition and interpretation of these complementary spectroscopic techniques.

References

- Abraham, R. J., & Matth, M. (Year). 1H chemical shifts in NMR, part 18 1.

-

GCMS Section 6.14 - Fragmentation of Esters. Whitman People. Retrieved from [Link]

-

12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry - NC State University Libraries. Retrieved from [Link]

-

05 Notes On Nitriles IR Spectra. Scribd. Retrieved from [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Retrieved from [Link]

-

The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Testbook. Retrieved from [Link]

- Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(5), 979-983.

- Ciobotaru, I. C., et al. (2020). Advanced NMR techniques for structural characterization of heterocyclic structures. Critical Reviews in Analytical Chemistry, 51(7), 634-667.

-

1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Retrieved from [Link]

- Kleinpeter, E. (1997).

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved from [Link]

- Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. (n.d.).

- Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-881.

-

Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids (Kadentsev et al., 1998b). ResearchGate. Retrieved from [Link]

- Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. (2023). RSC Publishing.

-

Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

- Synthesis of some novel ethyl 5-methyl-6- cyano-7-substituted-2-oxo-2H-pyrano [2, 3-b] pyridine-3-carboxylate deriv

-

15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and... ResearchGate. Retrieved from [Link]

-

Proton NMR signals and rings. Chemistry Stack Exchange. Retrieved from [Link]

- Cunningham, D. W., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.

- Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036.

- Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.

-

11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]

- Infrared Spectroscopy. (n.d.).

- Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B.

- Carbonyl - compounds - IR - spectroscopy. (n.d.).

- Typical IR Absorption Frequencies For Common Functional Groups. (n.d.).

- Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. American Chemical Society.

-

IR spectra of the title compound. ResearchGate. Retrieved from [Link]

-

IR spectra prediction. Cheminfo.org. Retrieved from [Link]

-

13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

-

Request A Quote. ChemUniverse. Retrieved from [Link]

- 3-CYANO-6-ISOPROPOXY-1-METHYLPYRIDINE - Optional[13C NMR]. (n.d.).

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

(PDF) One-Pot Synthesis of Novel Poly-Substituted 3-Cyanopyridines: Molecular Docking, Antimicrobial, Cytotoxicity, and DFT/TD-DFT Studies. ResearchGate. Retrieved from [Link]

- Table of Characteristic IR Absorptions. (n.d.).

- NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. PMC - PubMed Central.

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

Sources

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. testbook.com [testbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.pg.edu.pl [chem.pg.edu.pl]

- 13. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

An In-depth Technical Guide to the NMR Analysis of Methyl 6-cyanopyridine-3-carboxylate

Introduction

Methyl 6-cyanopyridine-3-carboxylate is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As with any synthesized compound destined for high-value applications, unambiguous structural verification is not merely a procedural step but the foundation of all subsequent research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the complete structural elucidation of such molecules in solution.

This guide provides a comprehensive, field-proven framework for the NMR analysis of methyl 6-cyanopyridine-3-carboxylate. We will move beyond a simple recitation of expected spectral data, instead focusing on the underlying principles and strategic workflow that ensures a confident and irrefutable structural assignment. The discussion will encompass predictive analysis based on substituent effects, detailed experimental protocols for data acquisition, and a multi-dimensional approach to spectral interpretation using 1D and 2D NMR techniques.

The Molecular Landscape: Predicting the NMR Spectrum

The structure of methyl 6-cyanopyridine-3-carboxylate features a pyridine ring substituted with two potent electron-withdrawing groups (EWGs): a cyano group (-CN) at the C6 position and a methyl carboxylate group (-COOCH₃) at the C3 position. These substituents, along with the inherent electronegativity of the ring nitrogen, create a distinct electronic environment that dictates the chemical shifts of the ring's protons and carbons.

-

Influence of the Pyridine Nitrogen: The nitrogen atom deshields the adjacent α-protons (H-2 and H-6).

-

Influence of Electron-Withdrawing Groups: The -CN and -COOCH₃ groups further withdraw electron density from the ring, causing a general downfield shift of all aromatic protons and carbons compared to unsubstituted pyridine.[1] This effect is most pronounced at the ortho and para positions relative to the substituent.

Based on these principles and reference data for similar structures, we can predict the approximate chemical shifts and coupling patterns.[2][3]

Predicted ¹H NMR Spectrum

The aromatic region will display an AMX spin system, characteristic of a 1,2,4-trisubstituted aromatic ring.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | 9.2 - 9.4 | d | J2,4 ≈ 2.0 Hz | Most downfield due to proximity to ring N and ortho to the -COOCH₃ group. |

| H-4 | 8.5 - 8.7 | dd | J4,5 ≈ 8.0 Hz, J4,2 ≈ 2.0 Hz | Downfield shift due to being ortho to the -COOCH₃ group and meta to the -CN group. |

| H-5 | 7.9 - 8.1 | d | J5,4 ≈ 8.0 Hz | Least deshielded aromatic proton, influenced by meta -COOCH₃ and ortho -CN groups. |

| -OCH₃ | 3.9 - 4.1 | s | N/A | Typical range for methyl ester protons. |

Predicted ¹³C NMR Spectrum

Proton-decoupled ¹³C NMR will show all unique carbon atoms as singlets. The chemical shifts are heavily influenced by the EWGs.[4]

| Carbon | Predicted δ (ppm) | Rationale |

| C=O | 163 - 166 | Carbonyl carbon of the methyl ester. |

| C-2 | 153 - 156 | Adjacent to ring N and bonded to H-2. |

| C-6 | 148 - 152 | Adjacent to ring N and bonded to the -CN group. |

| C-4 | 140 - 143 | Bonded to H-4. |

| C-3 | 128 - 132 | Quaternary carbon attached to the -COOCH₃ group. |

| C-5 | 125 - 128 | Bonded to H-5. |

| -CN | 115 - 118 | Cyano group carbon. |

| -OCH₃ | 52 - 55 | Methyl ester carbon. |

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a robust methodology for acquiring high-quality NMR data. The workflow is designed to be self-validating, where data from each successive experiment is used to confirm and refine the assignments from the previous one.

Sample Preparation

-

Weighing: Accurately weigh 10-15 mg of methyl 6-cyanopyridine-3-carboxylate.

-

Solvation: Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.

-

Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

-

Homogenization: Gently vortex the tube to ensure a homogeneous solution.

Spectrometer Setup and 1D NMR Acquisition

These parameters are typical for a 400 MHz spectrometer.[1][2]

-

Insertion & Locking: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.

-

Tuning & Shimming: Tune and match the probe for ¹H. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for narrow, symmetrical lineshapes on the TMS and solvent signals.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Scans: 1024 or more scans, as ¹³C has a low natural abundance.

-

2D NMR Acquisition

For unambiguous assignment, 2D NMR is essential.

-

COSY (Correlation Spectroscopy):

-

Purpose: Identifies protons that are spin-spin coupled (typically through 2-3 bonds).

-

Parameters: Use a standard gradient-enhanced sequence (e.g., cosygpqf). Acquire 256-512 increments in the indirect dimension (F1) with 4-8 scans per increment.

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: Correlates protons with their directly attached carbons (¹JCH).

-

Parameters: Use a standard gradient-enhanced sequence (e.g., hsqcedetgpsisp2.3). Set the ¹³C spectral width to cover the expected range (e.g., 50-160 ppm).

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: Correlates protons and carbons over longer ranges (typically 2-3 bonds, ⁿJCH where n=2,3). This is critical for identifying quaternary carbons.

-

Parameters: Use a standard gradient-enhanced sequence (e.g., hmbcgplpndqf).[1] Set the long-range coupling delay (D6) to optimize for correlations around 8-10 Hz.

-

Logical Workflow for Structure Elucidation

The following diagram illustrates the systematic approach to analyzing the NMR data.

Caption: A logical workflow for structure elucidation using 1D and 2D NMR experiments.

Spectral Analysis and Interpretation

¹H NMR Spectrum Analysis

-

Methyl Singlet (-OCH₃): The most upfield signal will be a sharp singlet around 3.9-4.1 ppm, integrating to 3 protons. This is the methyl ester group.

-

Aromatic Region (H-2, H-4, H-5):

-

The most downfield signal (~9.2-9.4 ppm) will be a narrow doublet. This is H-2, coupled only to H-4 through a four-bond meta-coupling (J ≈ 2.0 Hz).

-

The next signal downfield (~8.5-8.7 ppm) will be a doublet of doublets. This is H-4, showing a large coupling to H-5 (ortho-coupling, J ≈ 8.0 Hz) and a smaller coupling to H-2 (meta-coupling, J ≈ 2.0 Hz).

-

The most upfield aromatic signal (~7.9-8.1 ppm) will be a doublet with a large splitting (J ≈ 8.0 Hz). This is H-5, coupled only to its ortho neighbor, H-4. The identical coupling constant confirms the H-4/H-5 relationship.[5]

-

¹³C NMR and HSQC Analysis

The HSQC spectrum is the key to linking the proton and carbon data. It will show cross-peaks for every C-H bond.

-

A cross-peak will connect the methyl proton singlet (~4.0 ppm) to the methyl carbon signal (~53 ppm).

-

A cross-peak will connect the H-2 signal (~9.3 ppm) to the C-2 signal (~154 ppm).

-

A cross-peak will connect the H-4 signal (~8.6 ppm) to the C-4 signal (~141 ppm).

-

A cross-peak will connect the H-5 signal (~8.0 ppm) to the C-5 signal (~126 ppm).

This leaves four signals in the ¹³C spectrum unassigned: the carbonyl (C=O), the cyano (-CN), and the two quaternary pyridine carbons (C-3 and C-6). These will be assigned using HMBC.

COSY Analysis

The COSY spectrum provides definitive proof of the H-H connectivity.

Caption: Expected ³J (ortho) COSY correlation for the pyridine ring protons.

A strong cross-peak will be observed between the H-4 signal (~8.6 ppm) and the H-5 signal (~8.0 ppm), confirming their adjacent positions. No cross-peak will be seen between H-2 and the other ring protons, consistent with its isolated position.

HMBC Analysis: Assigning the Full Skeleton

The HMBC spectrum reveals the carbon framework by showing 2- and 3-bond correlations. This is the final and most powerful step in the validation process.

Caption: Key expected HMBC correlations for unambiguous structural assignment.

Key Expected Correlations and Their Significance:

| Proton Signal | Correlates to Carbon Signal | J-Coupling | Significance |

| -OCH₃ (~4.0 ppm) | C=O (~164 ppm) | ²J | Confirms the methyl ester fragment. |

| H-2 (~9.3 ppm) | C=O (~164 ppm) | ³J | Connects H-2 to the ester group via C-3, confirming the substituent at C-3. |

| H-2 (~9.3 ppm) | C-4 (~141 ppm) | ³J | Confirms the connectivity around the top of the ring. |

| H-4 (~8.6 ppm) | C-2 (~154 ppm) | ³J | Confirms the H-2/C-2 assignment. |

| H-4 (~8.6 ppm) | C-6 (~150 ppm) | ³J | Crucial correlation: Links the H-4 proton to the C-6 quaternary carbon, placing the cyano group definitively at position 6. |

| H-5 (~8.0 ppm) | C-3 (~130 ppm) | ³J | Crucial correlation: Links the H-5 proton to the C-3 quaternary carbon, confirming the ester group's position. |

| H-5 (~8.0 ppm) | -CN (~116 ppm) | ³J | Further confirms the position of the cyano group relative to H-5. |

By systematically identifying these correlations, all carbon signals, including the four quaternary carbons, can be assigned with certainty, leaving no ambiguity in the final structure.

Conclusion

The NMR analysis of methyl 6-cyanopyridine-3-carboxylate is a clear demonstration of how a strategic, multi-technique approach provides irrefutable structural proof. A foundational understanding of substituent effects allows for an accurate prediction of the 1D spectra. However, it is the synergistic application of 2D NMR experiments—COSY for H-H connectivity, HSQC for direct C-H attachment, and crucially, HMBC for mapping the long-range carbon skeleton—that transforms a spectral dataset into a definitive molecular structure. This methodical workflow not only ensures accuracy but also embodies the principles of scientific integrity and self-validation required in modern chemical research.

References

- BenchChem Technical Support Center. (n.d.). Interpreting Complex NMR Spectra of Substituted Pyridines. BenchChem.

- BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Data of 2-, 3-, and 4-Cyanopyridine Isomers. BenchChem.

-

Monika, et al. (2023). NMR analysis; a, b H NMR spectra of 3-cyanopyridine and nicotinic acid. ResearchGate. Retrieved from [Link]

-

Bui, T. T. T., Mac, D. H., & Pham, Q. T. (2023). Variable Temperature NMR Experiment Studying Cyanopyridone Structure. VNU Journal of Science: Natural Sciences and Technology, 40(1). Retrieved from [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Retrieved from [Link]

-

Haeßner, R. (2021). Solution - nmrshiftdb2. Retrieved from [Link]

-

Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Harvard University. Retrieved from [Link]

-

Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2007). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

Applied Spectroscopy. (2019, May 26). Coupling Constants. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Infrared (IR) Spectrum of Methyl 6-cyanopyridine-3-carboxylate

Introduction

Methyl 6-cyanopyridine-3-carboxylate is a substituted pyridine derivative featuring key functional groups that make it a valuable building block in medicinal chemistry and materials science. Its structural elucidation and quality control are paramount in research and development settings. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and powerful analytical technique for this purpose.[1] It provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by the molecule's specific vibrational modes.[1] This guide offers an in-depth analysis of the IR spectrum of methyl 6-cyanopyridine-3-carboxylate, detailing the theoretical basis for its characteristic absorption bands, a practical protocol for spectrum acquisition, and insights into spectral interpretation for researchers, scientists, and drug development professionals.

Molecular Structure and Vibrational Analysis

To properly interpret the IR spectrum, it is essential to first understand the molecular structure of methyl 6-cyanopyridine-3-carboxylate and identify the bonds and functional groups that will produce characteristic vibrational signals.

Caption: Molecular Structure of Methyl 6-cyanopyridine-3-carboxylate.

The primary functional groups contributing to the IR spectrum are:

-

Aromatic Pyridine Ring: Contains C=C and C=N bonds, as well as aromatic C-H bonds.

-

Cyano Group (-C≡N): A nitrile group attached to the pyridine ring.

-

Methyl Ester Group (-COOCH₃): Consists of a carbonyl (C=O) bond and two C-O single bonds, along with an aliphatic methyl group.

The electronic properties of these substituents significantly influence the vibrational frequencies of the pyridine ring.[1] Both the cyano and methyl carboxylate groups are electron-withdrawing, which decreases the electron density in the ring and typically shifts ring stretching vibrations to higher frequencies.[1]

Core Principles of IR Spectral Interpretation

An IR spectrum plots the transmittance (or absorbance) of infrared light as a function of wavenumber (cm⁻¹). Specific functional groups absorb IR radiation at characteristic frequencies, causing them to vibrate. These vibrations are primarily stretching (changes in bond length) or bending (changes in bond angle).

For a molecule like methyl 6-cyanopyridine-3-carboxylate, the spectrum can be divided into two main areas:

-

Functional Group Region (4000-1500 cm⁻¹): This region contains characteristic stretching vibrations for most key functional groups, such as C≡N, C=O, C-H, and N-H.[2]

-

Fingerprint Region (1500-400 cm⁻¹): This area contains a complex pattern of bending vibrations and single-bond stretches (C-C, C-O, C-N) that are unique to the molecule as a whole.[3]

Detailed Analysis of the IR Spectrum

The following table summarizes the expected characteristic absorption bands for methyl 6-cyanopyridine-3-carboxylate, synthesized from established spectroscopic data for its constituent functional groups.

| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Intensity | Rationale and Scientific Insights |

| 3100 - 3000 | Aromatic C-H (stretch) | Medium to Weak | These bands are characteristic of C-H bonds on the pyridine ring.[1][4] Their position just above 3000 cm⁻¹ distinguishes them from aliphatic C-H stretches.[2] |

| 2990 - 2850 | Aliphatic C-H (stretch) | Medium to Weak | These absorptions arise from the symmetric and asymmetric stretching of the C-H bonds in the methyl (-CH₃) group of the ester.[3][5] |

| 2240 - 2220 | Cyano C≡N (stretch) | Strong, Sharp | This is a highly characteristic peak for aromatic nitriles.[6] Its intensity is due to the large change in dipole moment during the stretching vibration.[6] Conjugation with the pyridine ring lowers the frequency compared to saturated nitriles.[6][7] |

| 1735 - 1715 | Ester C=O (stretch) | Strong, Sharp | This is the characteristic carbonyl absorption for an ester.[5] The effective conjugation with the electron-deficient pyridine ring is expected to shift this band to a slightly lower wavenumber than a typical saturated ester (1750-1735 cm⁻¹).[8] |

| 1610 - 1430 | Pyridine Ring (C=C & C=N stretch) | Strong to Medium | The pyridine ring exhibits several characteristic stretching bands in this region.[1][9] The precise positions and intensities are sensitive to the substitution pattern.[1] |

| 1470 - 1430 | Aliphatic C-H (bend) | Medium | This band corresponds to the asymmetric bending (scissoring) vibration of the methyl group's C-H bonds.[3] |

| 1390 - 1370 | Aliphatic C-H (bend) | Medium | This absorption is due to the symmetric bending (umbrella) mode of the methyl group.[3] |

| 1300 - 1200 | Ester C-O (asymmetric stretch) | Strong | This strong absorption is characteristic of the C-O single bond stretch between the carbonyl carbon and the ester oxygen.[5] |

| 1150 - 1000 | Ester C-O (symmetric stretch) | Medium | This band arises from the stretching of the O-CH₃ single bond in the ester functional group.[10] |

| 900 - 675 | Aromatic C-H (out-of-plane bend) | Strong to Medium | The position of these bands in the fingerprint region can provide structural information about the substitution pattern on the pyridine ring.[4] |

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a modern Fourier Transform Infrared (FTIR) sampling technique ideal for analyzing solid powder samples with minimal preparation.[11] It works by passing an infrared beam through a high-refractive-index crystal (like diamond or zinc selenide), creating an evanescent wave that penetrates a few micrometers into the sample placed in direct contact with the crystal surface.[11][12]

Caption: Experimental workflow for ATR-FTIR spectroscopy.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal using a soft, lint-free wipe dampened with a volatile solvent like isopropanol or ethanol. Allow the crystal to dry completely.

-

Background Spectrum Acquisition: With the clean, empty ATR crystal in place, collect a background spectrum.[13] This critical step measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be digitally subtracted from the sample spectrum.[13]

-

Sample Application: Place a small amount (typically 1-2 mg) of the solid methyl 6-cyanopyridine-3-carboxylate powder onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[13][14]

-

Pressure Application: Lower the press arm (anvil) until it makes firm and consistent contact with the sample. Good contact is essential for a high-quality spectrum. Do not overtighten, as this can damage the crystal.[13]

-

Sample Spectrum Acquisition: Collect the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 32 to 64 scans to improve the signal-to-noise ratio.[13]

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Apply any necessary software corrections, such as an ATR correction to account for the wavelength-dependent depth of penetration.

-

Final Cleaning: After analysis, raise the press arm and carefully clean the sample powder from the crystal surface as described in Step 2.

Potential Pitfalls and Troubleshooting

Impurity Detection: IR spectroscopy is highly effective for identifying common impurities from the synthesis process.

-

Unreacted Starting Material (6-Cyanopyridine-3-carboxylic acid): If the esterification reaction is incomplete, the presence of the starting carboxylic acid will be evident. Look for a very broad O-H stretching band from 3300-2500 cm⁻¹, which would overlap with the C-H stretching region.[4][15]

-

Residual Solvents: The presence of solvents used during synthesis or purification (e.g., methanol, ethanol) will show their characteristic IR bands. For instance, residual alcohol would exhibit a broad O-H stretch around 3500-3200 cm⁻¹.[5]

-

Water: Adsorbed moisture will appear as a broad band in the 3500-3200 cm⁻¹ region. Ensuring the sample is dry before analysis is crucial.

Poor Spectrum Quality:

-

Low Signal Intensity: This is often due to poor contact between the sample and the ATR crystal. Ensure the sample covers the crystal and that adequate, even pressure is applied.[14]

-

Broad, Undefined Peaks: This can result from a physically inhomogeneous or wet sample.

-

Sloping Baseline: This may indicate a dirty ATR crystal or improper background subtraction. Re-clean the crystal and collect a new background spectrum.

Applications in Research and Drug Development

-

Structural Confirmation: IR spectroscopy provides a fast and reliable method to confirm the presence of the key cyano and methyl ester functional groups, verifying the identity of the synthesized compound.

-

Quality Control (QC): In a drug development pipeline, FTIR is used as a QC check to ensure batch-to-batch consistency and to detect impurities or degradation products.

-

Reaction Monitoring: The technique can be used to monitor the progress of the synthesis in real-time by observing the disappearance of reactant peaks (e.g., the broad O-H of a carboxylic acid) and the appearance of product peaks (e.g., the strong C=O of the ester).

Conclusion